molecular formula C9H11ClF3NO B1378255 Methyl({[3-(trifluoromethoxy)phenyl]methyl})amine hydrochloride CAS No. 1384813-94-8

Methyl({[3-(trifluoromethoxy)phenyl]methyl})amine hydrochloride

Cat. No. B1378255
M. Wt: 241.64 g/mol
InChI Key: VCYMHEWPGSFQLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl({[3-(trifluoromethoxy)phenyl]methyl})amine hydrochloride” is a chemical compound. It has a molecular weight of 241.64 . It is stored at room temperature and appears as a powder . The compound’s IUPAC name is N-methyl-1-(2-(trifluoromethoxy)phenyl)methanamine hydrochloride .

Scientific Research Applications

1. Agrochemical and Pharmaceutical Industries

  • Application : Trifluoromethylpyridines (TFMP) and its derivatives, which may include compounds similar to the one you mentioned, are used in the agrochemical and pharmaceutical industries . They are used in the protection of crops from pests .
  • Method : The synthesis and applications of these compounds involve various chemical reactions. The specific methods would depend on the exact compound and its intended use .
  • Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .

2. Development of Trifluoromethoxylation Reagents

  • Application : The development of trifluoromethoxylation reagents is an important area of research in fluorine chemistry . These reagents are used to introduce the trifluoromethoxy group into organic compounds .
  • Method : The preparation of molecules bearing CF3-O- group is a noticeably less developed area of fluorine chemistry . The specific methods would depend on the exact reagent and its intended use .
  • Results : Despite the methodological deficit, pharmaceutical drugs and agrochemicals featuring trifluoromethoxy substituent, constitute less than 1.5% and 2.5% of the respective fluorine-containing marketed compounds .

properties

IUPAC Name

N-methyl-1-[3-(trifluoromethoxy)phenyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO.ClH/c1-13-6-7-3-2-4-8(5-7)14-9(10,11)12;/h2-5,13H,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCYMHEWPGSFQLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=CC=C1)OC(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl({[3-(trifluoromethoxy)phenyl]methyl})amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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